molecular formula C57H106O16 B131071 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol CAS No. 140899-18-9

1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol

Cat. No. B131071
M. Wt: 1047.4 g/mol
InChI Key: QHBIQIGMMLORPZ-BASKQFRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol, also known as DPGG, is a glycolipid that has gained attention in scientific research due to its potential therapeutic properties. DPGG is synthesized through a complex process and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to inhibit the activity of certain enzymes and to activate immune cells, leading to the suppression of inflammation and the promotion of immune responses.

Biochemical And Physiological Effects

1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of immune responses. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has several advantages for lab experiments, including its ability to modulate immune responses and its potential as a therapeutic agent. However, there are also limitations to using 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol in lab experiments, such as its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action at the molecular level. Further research is needed to fully understand the potential of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol and its applications in scientific research and medicine.
In conclusion, 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is a glycolipid that has gained attention in scientific research due to its potential therapeutic properties. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have various biochemical and physiological effects and has been studied in various scientific research applications. Further research is needed to fully understand the potential of 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol and its applications in scientific research and medicine.

Synthesis Methods

1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol is synthesized through a multi-step process that involves the use of various chemical reagents and enzymes. The synthesis method involves the condensation of palmitic acid and glycerol, followed by the addition of glucose and decanoic acid. The final product is purified through chromatography and characterized using various analytical techniques.

Scientific Research Applications

1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been found to have potential therapeutic properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. 1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol has been studied in various scientific research applications, including cancer therapy, infectious diseases, and autoimmune disorders.

properties

CAS RN

140899-18-9

Product Name

1(3),2-Dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol

Molecular Formula

C57H106O16

Molecular Weight

1047.4 g/mol

IUPAC Name

[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hexadecanoyloxy-3,4-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-4-yl] hexadecanoate

InChI

InChI=1S/C57H106O16/c1-5-9-12-15-18-20-22-24-26-28-31-34-37-40-48(60)72-56(65)53(71-54-52(64)51(63)50(62)46(69-54)44-68-47(59)39-36-33-30-17-14-11-7-3)45(43-58)70-55(67-42-8-4)57(56,66)73-49(61)41-38-35-32-29-27-25-23-21-19-16-13-10-6-2/h45-46,50-55,58,62-66H,5-44H2,1-4H3/t45-,46-,50-,51+,52-,53-,54-,55+,56-,57-/m1/s1

InChI Key

QHBIQIGMMLORPZ-BASKQFRRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@]1([C@@H]([C@H](O[C@@H]([C@@]1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCC)O)O)O)O

SMILES

CCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)OC2C(C(C(C(O2)COC(=O)CCCCCCCCC)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1(C(C(OC(C1(O)OC(=O)CCCCCCCCCCCCCCC)OCCC)CO)OC2C(C(C(C(O2)COC(=O)CCCCCCCCC)O)O)O)O

Other CAS RN

140899-18-9

synonyms

1(3),2-dipalmitoyl-3(1)-(glucopyranosyl-(6-decanoyl)-(1-4)-glucopyranosyl)-glycerol
dipalmitoyl-GGG

Origin of Product

United States

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